molecular formula C23H27N5O5S2 B12154297 ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B12154297
M. Wt: 517.6 g/mol
InChI Key: QMPBRYFVRXXEQL-ICFOKQHNSA-N
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Description

Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The key steps typically include:

    Formation of the thiazolidinone ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidine synthesis: This involves the condensation of a pyrimidine derivative with a suitable aldehyde or ketone in the presence of a catalyst.

    Piperazine ring incorporation: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrido[1,2-a]pyrimidine derivative reacts with piperazine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend

Properties

Molecular Formula

C23H27N5O5S2

Molecular Weight

517.6 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H27N5O5S2/c1-3-33-22(31)26-12-10-25(11-13-26)19-16(20(29)27-8-5-4-7-18(27)24-19)15-17-21(30)28(23(34)35-17)9-6-14-32-2/h4-5,7-8,15H,3,6,9-14H2,1-2H3/b17-15-

InChI Key

QMPBRYFVRXXEQL-ICFOKQHNSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC

Origin of Product

United States

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